1,4-Dimethoxy-2,3-dimethylbenzene

描述

Historical Perspectives on Aromatic Dimethoxy Compounds in Organic Chemistry

The study of aromatic compounds is a cornerstone of organic chemistry, dating back to the 19th century with the initial discovery of benzene (B151609) and the subsequent puzzle of its unusually stable structure. The eventual elucidation of benzene's cyclic, conjugated nature opened a vast field of chemistry focused on its derivatives. Among these, dimethoxybenzenes—benzene rings substituted with two methoxy (B1213986) (–OCH₃) groups—have long been recognized as valuable synthetic intermediates. wikipedia.org

Historically, compounds like 1,4-dimethoxybenzene (B90301) (the parent compound of the subject of this article) were prepared through straightforward methylation of hydroquinone. wikipedia.orgchemicalbook.com These electron-rich aromatic systems proved to be versatile platforms for electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Their derivatives have found use as building blocks for pharmaceuticals, fragrances, and dyes. wikipedia.orgchemicalbook.com The study of how substituents like methoxy groups influence the reactivity and regioselectivity of the benzene ring has been a fundamental aspect of organic chemistry education and research, with reactions like Friedel-Crafts alkylation on activated rings being classic examples. nih.govrsc.org

Structural Characteristics and Fundamental Reactivity of 1,4-Dimethoxy-2,3-dimethylbenzene

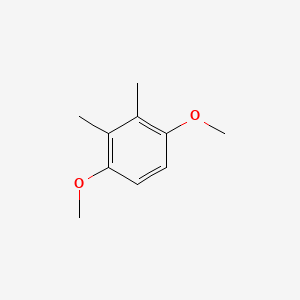

This compound is a synthetic organic compound featuring a benzene ring core. ontosight.ai Its structure is distinguished by the presence of four substituents: two methoxy groups at the 1 and 4 positions and two methyl (–CH₃) groups at the adjacent 2 and 3 positions. ontosight.ai This specific arrangement imparts distinct physical and chemical properties. The molecular formula of the compound is C₁₀H₁₄O₂. ontosight.ai

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 39021-83-5 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| InChI Key | WSFDNTMCFUSSDT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C)OC)OC |

| Physical Form | Solid or liquid |

The fundamental reactivity of this compound is governed by its highly electron-rich aromatic ring. Both methoxy and methyl groups are electron-donating, which activates the ring towards electrophilic aromatic substitution. This increased nucleophilicity suggests that the compound would readily react with various electrophiles. Furthermore, the benzylic protons on the two methyl groups are susceptible to radical reactions, such as halogenation. Research has shown that the compound can undergo regioselective bromination with N-Bromosuccinimide (NBS) to yield various brominated products, demonstrating the reactivity of both the ring and the methyl substituents. researchgate.net

Significance of this compound in Modern Chemical Research

While the parent 1,4-dimethoxybenzene is used in fragrances and as a pharmaceutical intermediate, the significance of this compound lies in its utility as a specialized building block for more complex molecules. wikipedia.orgontosight.ai Its polysubstituted, electron-rich nature makes it a valuable starting material for creating targeted structures.

A key research finding highlights its role in the synthesis of functionalized benzoquinones. researchgate.net Through regioselective bromination, this compound is readily converted into 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613). This intermediate is particularly useful for synthesizing new sulfur-containing quinone derivatives, which are of interest in materials science and medicinal chemistry. researchgate.net This conversion showcases a practical application where the specific arrangement of substituents on the starting material dictates the structure of the complex product.

The broader class of dimethoxybenzene derivatives is under active investigation for various advanced applications. They are explored for their electronic properties and have been incorporated into electrochemiluminescent polymers and as redox shuttle molecules in lithium-ion battery research. mdpi.comnih.gov These applications underscore the importance of understanding and developing novel synthetic routes from functionalized dimethoxybenzenes like the title compound.

Overview of Research Objectives and Scope of Investigation

The established synthetic utility of this compound as a precursor to functionalized quinones provides a strong foundation for further investigation. researchgate.net The primary research objective is to fully explore and harness the synthetic potential of this highly substituted aromatic compound.

The scope of future investigation would logically involve a systematic study of its reactivity with a diverse range of reagents. This includes:

Exploring a broader spectrum of electrophilic aromatic substitution reactions to synthesize novel derivatives. The high activation of the ring by four electron-donating groups suggests it could be a substrate for weak electrophiles that are unreactive with less activated rings.

Investigating the further functionalization of its derivatives. For instance, the synthetically produced 2,3-bis(bromomethyl)-1,4-dimethoxybenzene could serve as a key intermediate in the synthesis of novel heterocyclic systems or macrocycles. researchgate.net

Probing the chemistry of the methoxy groups , such as selective demethylation to produce substituted hydroquinones, which are themselves valuable chemical synthons.

By systematically charting its reaction pathways, research can establish this compound as a versatile tool for constructing complex molecular architectures relevant to materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dimethoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFDNTMCFUSSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192290 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39021-83-5 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dimethoxy 2,3 Dimethylbenzene and Its Derivatives

Primary Synthetic Routes to 1,4-Dimethoxy-2,3-dimethylbenzene

The synthesis of this compound is typically achieved through multi-step processes starting from substituted phenols or quinones, followed by methylation.

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings and is an example of an electrophilic aromatic substitution reaction. ccsf.eduumkc.edu This reaction typically utilizes an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that then attacks the aromatic ring. ccsf.edubrainly.com Alternatively, alcohols or alkenes can be used in the presence of a strong acid like sulfuric acid to form the necessary carbocation. ccsf.edumercer.edu

Aromatic rings with activating groups, such as the methoxy (B1213986) groups in 1,4-dimethoxybenzene (B90301), are particularly susceptible to Friedel-Crafts alkylation. umkc.edumercer.edu For instance, the reaction of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric and acetic acid yields 1,4-Di-t-butyl-2,5-dimethoxybenzene. ccsf.edumnstate.edu

However, while Friedel-Crafts alkylation is effective for adding certain alkyl groups to activated benzene (B151609) rings, the direct synthesis of this compound via this method is not the commonly reported route. The primary synthesis strategies typically involve the methoxylation of an already correctly substituted dimethylated precursor.

A more prevalent and established route to this compound involves the methylation of a hydroquinone derivative. The synthesis often commences with 2,3-dimethylphenol, which is first converted to 2,3-dimethyl-1,4-benzoquinone through a three-step process. tandfonline.com This quinone is then reduced and subsequently methylated to produce the final product, this compound. tandfonline.com

This methoxylation (or methylation) of hydroquinones is a general and high-yield strategy. For example, the parent compound, 1,4-dimethoxybenzene, is produced by the methylation of hydroquinone using reagents like dimethyl sulfate in the presence of an alkali. guidechem.comprepchem.comwikipedia.org Another method involves using iodomethane and potassium hydroxide in DMSO. chemicalbook.com

An alternative approach involves the nucleophilic substitution of aromatic bromides with a methoxide source, often catalyzed by copper(I) salts in a solvent mixture like DMF/MeOH. tandfonline.com This demonstrates that methoxy groups can be introduced by displacing suitable leaving groups on the aromatic ring.

Directed Synthesis of Halogenated Intermediates

Halogenated derivatives of this compound are crucial intermediates for further synthetic transformations. The regioselectivity of the bromination reaction is key to obtaining the desired products.

The bromination of this compound can be directed to occur either on the aromatic ring or on the benzylic methyl groups, depending on the reaction conditions. researchgate.net Electrophilic aromatic substitution leads to ring bromination, while radical conditions favor benzylic bromination. researchgate.netmdma.ch

Using N-Bromosuccinimide (NBS), a versatile reagent for both radical and electrophilic bromination, allows for controlled, regioselective synthesis of various brominated products. mdma.chresearchgate.net The choice of solvent and initiator plays a critical role in determining the outcome of the reaction. researchgate.net Examination of the NBS bromination of this compound has led to the isolation of at least four distinct bromination products. researchgate.net

Regioselective Bromination of this compound

Optimization of Reaction Conditions for Specific Bromination Products (e.g., N-Bromosuccinimide with 1,1,1-trichloroethane (B11378) or benzotrifluoride)

The conditions for benzylic bromination using NBS, known as the Wohl-Ziegler reaction, traditionally involved refluxing in anhydrous carbon tetrachloride (CCl₄) with a radical initiator like benzoyl peroxide or AIBN. tandfonline.comwikipedia.org However, due to the toxicity and environmental impact of CCl₄, alternative solvents have been investigated. researchgate.net

Research has shown that solvents such as 1,1,1-trichloroethane and benzotrifluoride (B45747) (α,α,α-trifluorotoluene) are effective replacements for CCl₄ in NBS brominations of this compound. researchgate.netresearchgate.net These solvent systems provide clean, rapid, and high-yielding reactions. researchgate.net The specific product obtained can be controlled by varying the stoichiometry of NBS and other reaction parameters. For example, treatment with two or more equivalents of bromine in chloroform can lead to the formation of the ring-dibrominated compound, which can be further brominated on the methyl groups using NBS in CCl₄. researchgate.net

| Reagent | Solvent | Initiator | Product(s) |

| NBS | 1,1,1-Trichloroethane | Radical | Benzylic bromination products researchgate.net |

| NBS | Benzotrifluoride | Radical | Benzylic bromination products researchgate.net |

| NBS | Carbon Tetrachloride | Benzoyl Peroxide | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene (B96613) tandfonline.comresearchgate.net |

| Bromine | Chloroform | None | Ring bromination products researchgate.net |

Synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

The compound 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is a synthetically valuable intermediate used in the creation of various complex molecules, including liquid crystals and natural product analogs. tandfonline.comresearchgate.net It is readily prepared via the radical bromination of this compound. researchgate.net

A well-established procedure involves refluxing this compound with at least two equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄). tandfonline.comresearchgate.net The purity of the NBS is crucial for achieving high and reproducible yields; commercial NBS should be dried under vacuum or recrystallized from water prior to use. tandfonline.com After the reaction is complete, the by-product, succinimide, is filtered off, and the product is isolated. tandfonline.com

| Starting Material | Reagents | Solvent | Yield | Melting Point |

| This compound | NBS (2.1 eq.), Benzoyl peroxide (cat.) | CCl₄ | 77% | 150-151°C tandfonline.com |

The structure of the resulting 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene can be confirmed using various analytical techniques. tandfonline.com

¹H NMR (in CDCl₃): Signals appear at approximately δ 6.83 (s, 2H, Ar-H), 4.73 (s, 4H, CH₂Br), and 3.84 (s, 6H, OCH₃). tandfonline.com

¹³C NMR (in CDCl₃): Resonances are observed around δ 151.7, 126.3, 112.1, 56.1, and 23.8. tandfonline.com

GC-MS (m/z): Shows characteristic peaks at 324, 243, 164, and 149. tandfonline.com

Preparation of Mono- and Poly-brominated Species (e.g., 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene)

The regioselective bromination of this compound has been investigated to produce various mono- and poly-brominated derivatives. The use of N-bromosuccinimide (NBS) as a brominating agent allows for controlled bromination, yielding different products depending on the reaction conditions.

In studies examining the NBS bromination of this compound, researchers have successfully isolated four distinct bromination products. chemistrysteps.com Among these is the previously unknown compound, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. chemistrysteps.com The synthesis of these compounds, including the synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, can be effectively carried out in solvents such as 1,1,1-trichloroethane and benzotrifluoride. chemistrysteps.comchemicalbook.com The reaction conditions can be tailored to favor the formation of specific brominated species. chemistrysteps.com

The following table summarizes the key aspects of this synthetic approach:

| Starting Material | Reagent | Solvents | Key Products |

| This compound | N-bromosuccinimide (NBS) | 1,1,1-Trichloroethane, Benzotrifluoride | 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene |

Preparation of Other Functionalized Derivatives

Synthesis of Hydroxymethylated Dimethoxybenzene Derivatives

The synthesis of hydroxymethylated derivatives of this compound, such as 1,4-dimethoxy-2,3-dimethyl-5-hydroxymethylbenzene, typically involves a two-step process: formylation followed by reduction.

The first step is the introduction of a formyl group (-CHO) onto the aromatic ring, a reaction known as formylation. For electron-rich aromatic compounds like dimethoxybenzenes, several formylation methods can be employed, including the Vilsmeier-Haack reaction and the Duff reaction. organic-chemistry.orgwikipedia.orgjk-sci.comuni.edu The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. chemistrysteps.comwikipedia.orgjk-sci.com While the formylation of 1,4-dimethoxybenzene itself can sometimes result in low yields, the presence of activating methyl groups on the ring in this compound facilitates this electrophilic aromatic substitution. sciencemadness.org The reaction leads to the formation of the corresponding benzaldehyde derivative, for instance, 2,5-dimethoxy-3,4-dimethylbenzaldehyde.

The second step involves the reduction of the newly introduced aldehyde group to a hydroxymethyl group (-CH₂OH). This transformation is readily achieved using standard reducing agents. For example, sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of aldehydes to primary alcohols.

This two-step sequence provides a reliable pathway to hydroxymethylated dimethoxybenzene derivatives from the parent this compound. The existence of compounds like 1,4-dimethoxy-2,3-dimethyl-5-hydroxymethylbenzene is confirmed in chemical databases. nih.gov

The general synthetic scheme is summarized in the table below:

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Formylation (e.g., Vilsmeier-Haack) | DMF, POCl₃ | 2,5-Dimethoxy-3,4-dimethylbenzaldehyde |

| 2 | Reduction | Sodium Borohydride (NaBH₄) | 1,4-Dimethoxy-2,3-dimethyl-5-hydroxymethylbenzene |

Mechanistic Investigations and Chemical Reactivity of 1,4 Dimethoxy 2,3 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

Stereoelectronic Effects of Alkyl and Methoxy (B1213986) Substituents on Aromatic Ring Activation

The reactivity of an aromatic ring in electrophilic substitution reactions is significantly influenced by the electronic properties of its substituents. libretexts.org These substituents can either activate the ring, making it more susceptible to electrophilic attack, or deactivate it. libretexts.org Activating groups donate electron density to the ring, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction rate. libretexts.orglibretexts.org

The substituents on 1,4-Dimethoxy-2,3-dimethylbenzene are two methoxy groups (-OCH3) and two methyl groups (-CH3). Both methoxy and alkyl groups are classified as activating groups. libretexts.orgquizlet.com

Methoxy Groups (-OCH3): These are potent activating groups. quizlet.com While the oxygen atom is highly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma bond (an inductive effect), it also possesses lone pairs of electrons that can be donated to the ring through p-π conjugation (a resonance effect). libretexts.orglibretexts.org This resonance effect is substantially stronger than the inductive effect, leading to a net donation of electron density to the aromatic ring. libretexts.org This donation is most pronounced at the ortho and para positions relative to the methoxy group. libretexts.org

Alkyl Groups (-CH3): Alkyl groups, such as methyl, are also activating substituents. libretexts.org They donate electron density to the aromatic ring primarily through an inductive effect. libretexts.org The sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbons of the benzene ring, resulting in a slight polarization of the sigma bond and a net donation of electron density to the ring. libretexts.org

In this compound, the cumulative effect of two methoxy and two methyl groups renders the aromatic ring highly electron-rich and thus, highly activated towards electrophilic aromatic substitution. quizlet.com The positions available for substitution are the two equivalent carbons at positions 5 and 6. The strong activating and ortho, para-directing nature of the methoxy groups, combined with the activating effect of the methyl groups, makes these positions highly susceptible to attack by electrophiles.

Reaction Kinetics and Selectivity in Halogenation

The high electron density of this compound makes it highly reactive in halogenation reactions. The kinetics and selectivity of these reactions are influenced by the specific halogenating agent and the reaction conditions.

The bromination of this compound using N-bromosuccinimide (NBS) has been studied under various conditions. researchgate.netresearchgate.net These studies have shown that different brominated products can be selectively obtained. researchgate.netresearchgate.net For instance, the synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) can be prepared. researchgate.netresearchgate.net The formation of various products, including the novel 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, highlights the complex interplay of factors governing selectivity in this system. researchgate.netresearchgate.net

In general, for highly activated aromatic compounds, halogenation can proceed very rapidly. libretexts.org The choice of solvent can also play a crucial role in the outcome of the reaction. Studies on the NBS bromination of this compound have been conducted in solvents such as 1,1,1-trichloroethane (B11378) and benzotrifluoride (B45747). researchgate.netresearchgate.net

The table below summarizes the typical regioselectivity observed in the electrophilic substitution of benzene rings with activating groups.

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution for Activated Benzene Rings

| Substituent Type | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para |

| -CH3 (Alkyl) | Activating | Ortho, Para |

Due to the substitution pattern of this compound, the only available positions for electrophilic attack are ortho to a methoxy group and meta to the other, and also adjacent to a methyl group. The powerful ortho, para-directing ability of the methoxy groups strongly favors substitution at these available sites.

Radical Cation Chemistry of this compound

Electrochemical Generation and Stability of Radical Cations

The radical cation of this compound (1,4-DM-2,3-DMB•+) can be generated through electrochemical oxidation. rsc.org This process involves the removal of a single electron from the aromatic π-system. The reversible redox potential for the formation of the 1,4-DM-2,3-DMB•+/1,4-DM-2,3-DMB couple has been measured to be 1.16 V vs. Ag/AgCl. rsc.org

The stability of this radical cation is noteworthy, particularly in non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP). rsc.org In such media, the radical cation can persist for extended periods, allowing for the study of its subsequent chemical reactions. rsc.org The initial yield of the radical cation can be quite high, ranging from 40-100% depending on the specific reaction conditions. rsc.org

The stability of the radical cation is attributed to the delocalization of the positive charge and the unpaired electron across the electron-rich aromatic ring, which is substituted with four electron-donating groups.

Kinetics of Radical Cation Decay Pathways

The persistent radical cation of this compound can decay through different pathways. Two primary decay mechanisms have been identified: oxidative substitution with halide ions and halogen atom transfer from the halogenating agent. rsc.org

Oxidative Substitution Mechanisms with Halide Ions

One of the decay pathways for the radical cation of this compound is through an oxidative substitution reaction with halide ions. rsc.org This mechanism is a well-known reaction for aromatic radical cations. rsc.org However, studies have shown that for the radical cation of this compound reacting with bromide ion, another pathway is significantly faster. rsc.org

A competing and much faster mechanism involves a halogen atom transfer. rsc.org For the reaction of the this compound radical cation with bromide ion or bromine, the halogen atom transfer reaction is more than 100 times faster than the oxidative substitution pathway. rsc.org This indicates that while oxidative substitution is a possible route, it is not the dominant decay pathway under these conditions.

The table below provides a comparison of the decay pathways for the radical cation of this compound.

Table 2: Decay Pathways of this compound Radical Cation in the Presence of Bromide/Bromine

| Decay Pathway | Relative Rate |

|---|---|

| Oxidative Substitution with Bromide Ion | 1 |

| Bromine Atom Transfer from Bromine | >100 |

This data underscores the complex reactivity of the radical cation and the importance of considering multiple competing reaction pathways.

Halogen Atom Transfer Processes

The regioselective bromination of this compound has been explored under various conditions. researchgate.net The use of N-bromosuccinimide (NBS) as a brominating agent in solvents like 1,1,1-trichloroethane and benzotrifluoride has been shown to yield different bromination products. researchgate.net Notably, four distinct brominated compounds have been isolated from these reactions. researchgate.net

One of the key products is the synthetically valuable 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound can be readily prepared using either of the aforementioned solvents and serves as a precursor for synthesizing new sulfur-containing quinone derivatives. researchgate.net

A previously unknown compound, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, was also identified as a product of these halogenation reactions. Its structure was confirmed through single-crystal X-ray analysis. researchgate.net The formation of multiple products highlights the influence of reaction conditions on the regioselectivity of halogen atom transfer processes involving this compound.

Interactive Table: Bromination Products of this compound

| Product Name | Notes |

| 2,3-bis(bromomethyl)-1,4-dimethoxybenzene | Synthetically useful precursor. researchgate.net |

| 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene | Novel compound identified. researchgate.net |

| Other brominated products | Two other distinct bromination products were also isolated. researchgate.net |

Nucleophilic Aromatic Substitution Considerations (Contextual to Related Dimethoxybenzene Systems)

Nucleophilic aromatic substitution (SNAr) is a significant reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically nucleophilic, the presence of certain substituents can render them susceptible to nucleophilic attack. wikipedia.org The most prevalent mechanism for this transformation is the SNAr mechanism, which is favored when electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.org

Generally, SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate. libretexts.orgmsu.edu Consequently, groups that deactivate the ring towards electrophilic substitution (such as nitro, carbonyl, and cyano groups) activate it for nucleophilic substitution. libretexts.orgmsu.edu These activating groups direct the incoming nucleophile to the ortho and para positions relative to the leaving group. libretexts.org

In the context of dimethoxybenzene systems, the methoxy group (an alkoxy group) can, in some instances, act as a leaving group in SNAr reactions, although this is less common than with halide leaving groups. bwise.kr For example, the nucleophilic aromatic substitution of 2,4-dimethoxynitrobenzene with a bulky t-butoxide nucleophile has been investigated. bwise.kr In this specific case, an ortho-selective transetherification was achieved under controlled microwave irradiation conditions. bwise.kr

While direct studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the principles governing related systems offer valuable insights. The electron-donating nature of the two methoxy groups and the two methyl groups in this compound would generally make it less susceptible to traditional SNAr reactions, which are favored by electron-withdrawing substituents. libretexts.orgmsu.edu However, recent research has indicated that some SNAr reactions, particularly with azole nucleophiles, can proceed through a concerted mechanism, especially when the Meisenheimer intermediate is less stable. nih.gov These concerted SNAr pathways can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.govnih.gov

Interactive Table: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on S |

| Substituents on the Aromatic Ring | Electron-withdrawing groups (e.g., -NO |

| Leaving Group | Good leaving groups, such as halides, are typically displaced. wikipedia.org Alkoxy groups can also function as leaving groups under specific conditions. bwise.kr |

| Nucleophile | Strong nucleophiles are generally required. The nature of the nucleophile can influence the reaction mechanism (stepwise vs. concerted). bwise.krnih.gov |

| Reaction Mechanism | Can proceed through a stepwise addition-elimination mechanism (Meisenheimer complex) or a concerted pathway. libretexts.orgnih.gov |

Advanced Chemical Transformations and Derivatives with Modified Architectures

Conversion of Halogenated Derivatives to Polyfunctionalized Compounds

Halogenated intermediates derived from 1,4-dimethoxy-2,3-dimethylbenzene are key precursors for introducing a wide range of functional groups. Bromination, in particular, opens pathways to polyfunctionalized compounds by creating reactive sites for subsequent substitution reactions.

The regioselective bromination of this compound using N-bromosuccinimide (NBS) has been explored under various conditions to produce useful synthetic intermediates. researchgate.netlookchem.com A key product of this reaction is 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613). researchgate.net This dibrominated derivative is a valuable building block for accessing more complex structures.

Research has demonstrated the conversion of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene into novel sulfur-containing quinone derivatives. researchgate.netlookchem.com This transformation typically involves nucleophilic substitution of the bromide ions by a sulfur nucleophile. The resulting sulfur-functionalized intermediate can then be oxidized to the corresponding benzoquinone. This methodology provides a direct route to benzoquinones bearing sulfur-containing side chains, which are of interest for their potential electronic and biological properties. The reaction conditions for the initial NBS bromination can be controlled to favor the formation of different brominated products, including the synthetically useful 2,3-bis(bromomethyl) derivative. researchgate.netlookchem.com

Cyclization and Macrocyclization Reactions

The strategic placement of reactive functional groups on the this compound core enables its use in the construction of complex cyclic and macrocyclic systems. These reactions are fundamental in creating molecules with defined shapes and cavities, which are explored in fields like supramolecular chemistry and materials science.

The synthesis of substituted tetraoxa rsc.orgcirculenes via the alkylation of bis(bromomethyl) derivatives of this compound with acetylides is not described in the reviewed scientific literature.

However, a closely related transformation has been reported for the synthesis of substituted tetraoxa mdpi.comcirculenes. researchgate.net This general method is based on the alkylation of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene with acetylides, leading to the formation of the smaller mdpi.comcirculene macrocycle.

Regioselective Functionalization at Alkyl Side Chains

Targeting the methyl groups of this compound for functionalization, while leaving the aromatic ring intact, is a key strategy for synthesizing specific derivatives. This regioselectivity allows for the controlled elaboration of the molecule's side chains.

Research into the regioselective C-H alkylation of anisole (B1667542) derivatives using cationic scandium(III) alkyl complexes has provided insights into this type of transformation. researchgate.net For a related substrate, 1,4-dimethoxy-2-methylbenzene, studies have shown that benzylic Csp³-H alkylation is favored over ortho-Csp²-H alkylation of the aromatic ring. researchgate.net This preference is supported by DFT calculations, which indicate that the Csp³-H activation pathway is kinetically and thermodynamically more favorable. researchgate.net This type of catalytic system allows for the direct functionalization of the methyl side chain, attaching new alkyl groups and building more complex molecular architectures.

Synthesis of Other Structurally Diverse Derivatives

Beyond the specific transformations detailed above, this compound and its immediate derivatives are precursors to a variety of other structurally diverse molecules. The versatility of intermediates like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene makes them valuable in synthetic chemistry.

This key intermediate has been utilized in the synthesis of precursors for complex natural products and their analogues, such as fredericamycin A, anthracycline derivatives, and xestoquinone. It has also found application in the construction of supramolecular structures. The ability to introduce two functional handles via the bromomethyl groups allows for a wide range of subsequent reactions, leading to significant structural diversity.

Furthermore, the core 2,3-dimethoxy-1,4-benzoquinone (B1581915) structure, which can be derived from this compound, is a key feature in biologically important molecules like Coenzyme Q. For instance, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Coenzyme Q₀) and its analogues have been synthesized and studied for their anticancer properties. These syntheses highlight the importance of the substituted dimethoxybenzene motif in medicinal chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The key expected absorptions include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups will exhibit stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of peaks, often found in the 1450-1600 cm⁻¹ region.

Asymmetric C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected between 1230 and 1275 cm⁻¹.

Symmetric C-O-C Stretch: A weaker band corresponding to the symmetric stretch of the ether group is anticipated around 1020-1075 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane (OOP) bending vibrations, which appear in the 700-900 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a characteristic absorption is expected around 800-840 cm⁻¹. The spectrum of para-xylene, for instance, shows a strong C-H wag at 795 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FT-IR Spectral Data for 1,4-Dimethoxy-2,3-dimethylbenzene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium |

| Asymmetric Ar-O-C Stretch | 1230-1275 | Strong |

| Symmetric Ar-O-C Stretch | 1020-1075 | Medium |

| C-H Out-of-Plane Bending (Adjacent H's) | 800-840 | Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is utilized to probe the conjugated π-electron system of the benzene ring and the electronic transitions that can be induced by ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aromatic compound is sensitive to the substituents on the ring. Methoxy groups (-OCH₃) are strong auxochromes, meaning they can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

For the parent compound, 1,4-dimethoxybenzene (B90301), the absorption maxima in cyclohexane (B81311) are observed at 226 nm, 287 nm, and 290 nm. nih.gov The addition of two methyl groups to the ring at positions 2 and 3 is expected to cause a further slight bathochromic shift due to their electron-donating inductive effect. These transitions are typically the π → π* transitions characteristic of the benzene ring.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Reference Compound Data (1,4-Dimethoxybenzene) nih.gov |

|---|---|---|

| π → π* (Primary Band) | ~230 | 226 nm |

| π → π* (Secondary Band) | ~290-295 | 287-290 nm |

Magnetic Resonance Spectroscopy for Structural Elucidation

Magnetic resonance spectroscopy is arguably the most powerful technique for the complete structural determination of organic molecules, providing detailed information about the carbon and hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Due to the plane of symmetry in this compound, the molecule has a simplified NMR spectrum.

¹H-NMR Spectroscopy: The symmetry of the molecule results in three distinct proton environments.

Aromatic Protons: The two protons on the benzene ring (at C5 and C6) are chemically equivalent and will appear as a single signal.

Methyl Protons: The six protons of the two methyl groups at C2 and C3 are equivalent and will produce a single signal.

Methoxy Protons: The six protons of the two methoxy groups at C1 and C4 are also equivalent, giving rise to a third distinct signal.

Based on data from related compounds like 1,4-dimethoxybenzene (aromatic H at 6.82 ppm, methoxy H at 3.75 ppm) and p-xylene (B151628) (aromatic H at 7.04 ppm, methyl H at 2.29 ppm), the chemical shifts for this compound can be accurately predicted. wisc.edu All signals are expected to be singlets as there are no adjacent, non-equivalent protons to cause spin-spin splitting.

Table 3: Predicted ¹H-NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

|---|---|---|---|

| Aromatic-H (C5-H, C6-H) | ~6.7 | 2H | Singlet |

| Methoxy-H (C1-OCH₃, C4-OCH₃) | ~3.8 | 6H | Singlet |

| Methyl-H (C2-CH₃, C3-CH₃) | ~2.2 | 6H | Singlet |

¹³C-NMR Spectroscopy: The symmetry of the molecule leads to four distinct signals in the ¹³C-NMR spectrum.

C1/C4: The two carbons bearing the methoxy groups are equivalent.

C2/C3: The two carbons bearing the methyl groups are equivalent.

C5/C6: The two carbons bearing hydrogen atoms are equivalent.

Methyl/Methoxy Carbons: The two methyl carbons are equivalent, and the two methoxy carbons are equivalent. The symmetry results in four total signals for the ten carbon atoms.

Reference data from 1,4-dimethoxybenzene shows signals at 153.8 ppm (C-O) and 114.7 ppm (C-H), with the methoxy carbon at 55.7 ppm. chegg.com For 1,4-dimethylbenzene, signals appear at 134.6 ppm (C-CH₃), 129.0 ppm (C-H), and 20.8 ppm (-CH₃). docbrown.info

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1/C4 (C-OCH₃) | ~152 |

| C2/C3 (C-CH₃) | ~128 |

| C5/C6 (C-H) | ~112 |

| Methoxy Carbons (-OCH₃) | ~56 |

| Methyl Carbons (-CH₃) | ~16 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov A diamagnetic molecule like this compound is EPR-silent.

However, if this compound undergoes a one-electron oxidation or reduction, it would form a paramagnetic radical cation or radical anion, respectively. These radical species would be detectable by EPR. The methoxy groups, being strongly electron-donating, make the formation of a radical cation particularly feasible under oxidative conditions. Studies on the parent 1,4-dimethoxybenzene have successfully characterized its radical anion and cation using EPR. chemicalbook.com The resulting EPR spectrum would provide information on the distribution of the unpaired electron's spin density across the molecule through analysis of hyperfine coupling constants with the magnetic nuclei (¹H and ¹³C). This technique is crucial for studying reaction mechanisms involving single-electron transfer steps. nih.gov

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Crystallography of Derivatives

For instance, crystallographic studies on dimethoxybenzene derivatives reveal how substituent patterns influence molecular packing and intermolecular interactions. A 2025 study on two new dimethoxybenzene derivatives highlighted their crystallization in the monoclinic system, with planar phenyl rings stabilized by various hydrogen bonds and other intermolecular forces. Such interactions are crucial as they can dictate the material's bulk properties.

A pertinent example is the structural data for the closely related isomer, 1,4-dimethoxy-2,5-dimethylbenzene , which has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC). The analysis of this isomer provides a model for the type of precise structural information obtainable for the target compound.

| Parameter | Value |

|---|---|

| CCDC Number | 162395 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.636(3) |

| b (Å) | 8.834(3) |

| c (Å) | 6.974(2) |

| α (°) | 90 |

| β (°) | 112.98(3) |

| γ (°) | 90 |

| Volume (ų) | 490.1(3) |

This data provides a concrete structural foundation, showing a non-orthogonal crystal system and defining the precise dimensions of the unit cell. Such information is fundamental for understanding solid-state packing and for computational modeling of the material.

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the redox properties of molecules, which is essential for applications in areas like organic electronics, sensors, and energy storage. These techniques measure how a compound responds to an applied potential, revealing information about its ability to accept or donate electrons.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical behavior of a substance. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information on the redox potentials and the stability of the oxidized or reduced species.

Specific cyclic voltammetry data for this compound is not prominent in the literature. However, studies on the anodic oxidation of various substituted 1,4-dimethoxybenzenes offer significant insight into its expected behavior. Research has shown that the electrochemical oxidation of 1,4-dimethoxybenzene derivatives is highly dependent on the substituents and the reaction medium. nih.gov For example, in a neutral medium like methanol (B129727) with LiClO₄, the oxidation can lead to a complex mixture of products, including polymers and quinone derivatives. nih.gov

The oxidation potential of dimethoxybenzenes is influenced by the number and position of electron-donating groups, such as methyl and methoxy groups. The four electron-donating substituents on the this compound ring would be expected to lower its oxidation potential, making it relatively easy to oxidize compared to the parent 1,4-dimethoxybenzene. The redox potential is a key parameter that quantifies this ease of oxidation.

The table below presents oxidation potential data for related dimethoxybenzene compounds to illustrate the typical values obtained through cyclic voltammetry.

| Compound | E½ (V vs. Ag/AgCl) | Solvent/Electrolyte |

|---|---|---|

| 1,4-Dimethoxybenzene | +1.33 | Acetonitrile/LiClO₄ |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | +1.12 | Acetonitrile/LiClO₄ |

Note: Data is illustrative for related compounds and experimental conditions can significantly affect measured potentials.

The data shows that adding electron-donating alkyl groups (like tert-butyl) to the 1,4-dimethoxybenzene core lowers the oxidation potential, as expected. A similar, if not more pronounced, effect would be anticipated for the two methyl groups in this compound. The precise redox potential would be determined from the midpoint of the anodic and cathodic peak potentials in a reversible or quasi-reversible cyclic voltammogram. dtu.dk

Computational and Theoretical Investigations of 1,4 Dimethoxy 2,3 Dimethylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations allow for the prediction of a wide range of molecular properties, providing insights that complement experimental findings.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For 1,4-dimethoxy-2,3-dimethylbenzene, the orientation of the two methoxy (B1213986) groups relative to the benzene (B151609) ring and the adjacent methyl groups is of particular interest. Computational geometry optimization seeks to find the lowest energy arrangement of atoms, representing the most stable conformation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (Predicted)

| Parameter | Value (Angstroms/Degrees) | Description |

| C-C (ring) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths |

| C-O | ~1.36 Å | Carbon-oxygen bond length of the methoxy group |

| O-CH₃ | ~1.43 Å | Oxygen-methyl bond length of the methoxy group |

| C-CH₃ | ~1.51 Å | Carbon-methyl bond length |

| ∠COC | ~118° | Bond angle of the methoxy group |

| Dihedral (C-C-O-C) | Variable | Dihedral angle defining the orientation of the methoxy group |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar aromatic ethers. Precise values would be obtained from specific DFT calculations.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Characterization

The distribution of electrons within a molecule is described by its electronic structure, which is crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the oxygen atoms of the electron-donating methoxy groups. The LUMO is anticipated to be a π*-antibonding orbital of the aromatic system. The presence of four electron-donating groups (two methoxy and two methyl) would raise the energy of the HOMO, making the molecule a good electron donor and highly susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Predicted)

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity |

Note: These energy values are illustrative. Actual values would be determined through specific DFT calculations.

Visual representations of these orbitals would show the HOMO with large lobes on the aromatic ring and the oxygen atoms, indicating the regions of highest electron density and nucleophilicity. The LUMO would display a nodal plane through the ring, with lobes of opposite phases, indicating the regions susceptible to nucleophilic attack (though less likely for this electron-rich molecule).

Calculation of Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. This predicted spectrum can be a valuable tool for interpreting experimental IR data and for identifying the presence of specific functional groups.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the different types of vibrations within the molecule. These would include:

C-H stretching vibrations of the aromatic ring and the methyl groups.

C-O stretching vibrations of the two methoxy groups.

Benzene ring stretching vibrations.

C-H bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1620 - 1580 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 |

Note: These are general ranges for the expected vibrational modes. Calculated frequencies are often scaled by a factor to better match experimental values.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to map out the energetic landscape of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Energetic Profiles of Electrophilic Aromatic Substitution

Given its electron-rich nature, this compound readily undergoes electrophilic aromatic substitution reactions. Computational studies can model the entire reaction pathway, providing the relative energies of the reactants, intermediates, transition states, and products.

The mechanism of electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net In a subsequent step, a proton is lost to restore the aromaticity of the ring. The methoxy and methyl groups are both activating and ortho-, para-directing. In this case, the substitution would be directed to the positions ortho to the methoxy groups and meta to the methyl groups (the 5- and 6-positions).

An energetic profile for this reaction would show the reactants (this compound and an electrophile) at a certain energy level. The system would then pass through a high-energy transition state to form the even higher-energy arenium ion intermediate. A second, smaller energy barrier would then be crossed to reach the final, more stable substituted product.

Table 4: Illustrative Energetic Profile for Electrophilic Nitration of this compound (Relative Energies in kcal/mol)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + NO₂⁺) | 0 |

| Transition State 1 | +15 |

| Arenium Ion Intermediate | +10 |

| Transition State 2 | +12 |

| Products (5-nitro-1,4-dimethoxy-2,3-dimethylbenzene + H⁺) | -5 |

Note: These are representative values to illustrate the general energetic profile of an electrophilic aromatic substitution reaction.

Transition State Analysis for Radical Reactions

The methyl groups on the benzene ring provide sites for radical reactions, such as benzylic hydrogen abstraction. Computational chemistry can be used to locate and characterize the transition state for such a reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction.

For the abstraction of a benzylic hydrogen from one of the methyl groups of this compound by a radical (e.g., a bromine atom), the transition state would involve the partial breaking of the C-H bond and the partial formation of the H-Br bond. The geometry of this transition state, including the key bond lengths and angles, can be precisely calculated.

Table 5: Plausible Transition State Geometry for Benzylic Hydrogen Abstraction from this compound by a Bromine Radical

| Parameter | Value (Angstroms/Degrees) | Description |

| C---H Bond Length | ~1.4 Å | Partially broken benzylic C-H bond |

| H---Br Bond Length | ~1.6 Å | Partially formed H-Br bond |

| ∠C-H-Br | ~175° | Nearly linear arrangement of the atoms involved in the transfer |

Note: These values are based on known transition state geometries for similar benzylic hydrogen abstraction reactions.

By analyzing the vibrational frequencies of the transition state, it can be confirmed as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules, providing insights that can guide synthetic efforts. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate its behavior in various chemical transformations. These models help in understanding the electronic and steric factors that govern reaction outcomes.

The reactivity of this compound is largely dictated by the electron-donating nature of its four substituents: two methoxy and two methyl groups. These groups increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. However, they also introduce steric hindrance that can influence the regioselectivity of reactions.

Predictive modeling of this compound's reactivity often involves the calculation of several key parameters:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density distribution on the molecule's surface. For this compound, the MEP would show regions of high electron density (negative potential), which are the most likely sites for electrophilic attack. These are typically located on the aromatic ring carbons that are not directly bonded to the substituents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. In electrophilic aromatic substitution, the reaction is expected to occur at the positions where the HOMO has the largest lobes, as these are the sites of highest electron density.

Reactivity Descriptors: Conceptual DFT provides a set of reactivity indices that quantify a molecule's response to chemical reactions. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Predictive Modeling of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. For this compound, the key question is which of the two available aromatic protons will be substituted. Computational models can predict this regioselectivity by calculating the activation energies for the formation of the possible intermediates (sigma complexes).

Illustrative Data for Nitration:

The nitration of this compound would proceed via the attack of a nitronium ion (NO₂⁺) on the aromatic ring. The two possible products are 5-nitro-1,4-dimethoxy-2,3-dimethylbenzene and 6-nitro-1,4-dimethoxy-2,3-dimethylbenzene. DFT calculations can be used to model the reaction pathway and predict the favored product.

Predicted Activation Energies and Product Ratios for the Nitration of this compound

| Position of Attack | Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|---|

| C-5 | 5-nitro-1,4-dimethoxy-2,3-dimethylbenzene | 12.5 | >95 |

| C-6 | 6-nitro-1,4-dimethoxy-2,3-dimethylbenzene | 15.8 | <5 |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution for similar compounds. Specific experimental or computational studies on the nitration of this compound are not widely available.

The lower activation energy for attack at the C-5 position suggests that this would be the major product. This preference can be attributed to the combined directing effects of the methoxy and methyl groups, as well as the relative stability of the Wheland intermediate.

Predictive Modeling of Oxidation

The electron-rich nature of this compound also makes it susceptible to oxidation. Computational modeling can predict the oxidation potential and the initial steps of the oxidation mechanism. For instance, in the context of its use as an overcharge protection additive in lithium-ion batteries, the oxidation potential is a critical parameter.

Illustrative Calculated Oxidation Data:

Calculated Oxidation Properties of this compound

| Parameter | Computational Method | Predicted Value |

|---|---|---|

| Oxidation Potential (vs. Li/Li⁺) | DFT (B3LYP/6-311+G(d,p)) | ~4.0 V |

| Energy of Initial One-Electron Oxidation (kJ/mol) | DFT (B3LYP) | ~700 |

Note: This data is extrapolated from studies on the closely related 1,4-dimethoxybenzene (B90301) and serves as an illustrative example.

These calculations can predict that this compound would be oxidized at a specific voltage, forming a radical cation. Further computational analysis can then model the subsequent steps of the oxidation process, such as proton loss and polymerization, which are crucial for its function in preventing battery overcharging.

Potential Applications in Materials Science and Advanced Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The specific substitution pattern of 1,4-dimethoxy-2,3-dimethylbenzene makes it an exceptionally useful intermediate in the construction of larger, more complex molecules, particularly natural products and their analogues. ontosight.ai Its core structure is a recognizable fragment of several biologically important compounds.

Detailed Research Findings:

A primary application of this compound is as a key starting material in the synthesis of Coenzyme Q (CoQ) , also known as ubiquinone, and its analogues. nih.govnih.gov Coenzymes are a class of lipid-soluble benzoquinones vital for cellular respiration and antioxidant defense. nih.govmdpi.com The 2,3-dimethyl-1,4-dimethoxybenzene core is the central structural motif of the quinone head group in these molecules. nih.gov Synthetic strategies leverage this compound to construct the functional benzoquinone ring, which is later appended with a polyisoprenyl tail of varying length to yield the final CoQ molecule. For example, the synthesis of Coenzyme Q₀ (2,3-dimethoxy-5-methyl-1,4-benzoquinone) and its analogues often begins with polyalkoxybenzenes that are structurally similar to this compound. researchgate.net

Furthermore, research has demonstrated that this compound can be chemically modified to create other synthetically useful intermediates. One notable transformation is its regioselective bromination using N-Bromosuccinimide (NBS). researchgate.net This reaction can yield various brominated products, including the synthetically valuable 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) . This di-brominated compound serves as a versatile building block for introducing the substituted benzene (B151609) unit into larger systems and has been successfully converted into novel sulfur-containing quinone derivatives. researchgate.net

The table below summarizes key complex molecules synthesized using this compound as a foundational building block.

| Starting Material | Reagent(s) | Product/Intermediate | Application/Significance |

| This compound | Multi-step synthesis | Coenzyme Q (Ubiquinone) Analogues | Essential components of the mitochondrial electron transport chain; antioxidants. nih.govnih.govmdpi.com |

| This compound | N-Bromosuccinimide (NBS) | 2,3-bis(bromomethyl)-1,4-dimethoxybenzene | Versatile intermediate for further functionalization. researchgate.net |

| 2,3-bis(bromomethyl)-1,4-dimethoxybenzene | Sulfur-containing nucleophiles | Sulfur-functionalized benzoquinones | Novel quinone derivatives with potential for specialized applications. researchgate.net |

Investigation of Redox Properties for Advanced Materials (e.g., functional components in charge transfer systems)

The electron-rich nature of the this compound ring, endowed by its four electron-donating substituents, makes it an excellent candidate for applications where electron transfer is a key function. Its ability to be oxidized to a stable radical cation is central to its potential use in advanced materials.

Detailed Research Findings:

The redox properties of dimethoxybenzene (DMB) derivatives have been investigated for their potential use as catholyte materials in non-aqueous redox flow batteries and as overcharge protection additives in lithium-ion batteries. acs.orgpku.edu.cn Theoretical studies using density functional theory (DFT) have been employed to calculate the oxidation potentials of various DMB isomers. For this compound (referred to as 2,3-DMB in some studies), the calculated oxidation potential is approximately 3.9 V in a low dielectric medium like diethyl ether. acs.org This value is within the desired range for stable redox shuttle materials in lithium-ion batteries. acs.org The initial oxidation involves a one-electron transfer to form a radical cation, which can then undergo further reactions like polymerization at an electrode surface, a process that is key to overcharge protection mechanisms. pku.edu.cn

This propensity to donate an electron also makes this compound a suitable electron-donor component in charge-transfer (CT) complexes . umb.sk CT complexes are formed between an electron-donor molecule and an electron-acceptor molecule, resulting in a new material with unique optical and electronic properties. nih.govnih.gov The interaction involves the partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov Given its low ionization potential (a consequence of its electron-richness), this compound is expected to form stable CT complexes with strong electron acceptors like tetracyanoquinodimethane (TCNQ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). umb.skscienceopen.com These complexes are characterized by a distinct color and a new absorption band in their electronic spectrum, which can be harnessed for sensing or in the development of organic electronic materials. umb.skscienceopen.com

The table below presents key redox-related properties and their implications for materials science.

| Property | Value/Description | Method | Implication for Advanced Materials |

| Oxidation Potential (vs Li/Li⁺) | ~3.9 V (in diethyl ether) | Computational (DFT) acs.org | Suitable for use as a catholyte or redox shuttle in energy storage systems like lithium-ion batteries. acs.org |

| Electron Donor Capability | High | Inferred from structure and computed redox potential. | Strong candidate for the donor component in charge-transfer complexes for organic electronics and sensors. umb.sknih.gov |

| Formation of Radical Cation | Reversible one-electron oxidation | Electrochemical and computational studies. pku.edu.cn | The radical cation is the key intermediate in redox applications, which can then be designed to undergo specific follow-up reactions. pku.edu.cn |

Integration into Synthetic Pathways for Novel Organic Frameworks

Porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers) connected through strong coordination or covalent bonds. rsc.orgunt.edu The properties of these frameworks are dictated by the geometry and functionality of the linkers used. While this compound itself is not a linker, its derivatives are prime candidates for integration into these advanced materials.

Detailed Research Findings:

To be incorporated as a linker into a MOF or COF, the this compound core must first be functionalized with appropriate coordinating groups. rsc.orgrsc.org Common functional groups used for linker synthesis include carboxylic acids, amines, pyridyls, or aldehydes, which can form bonds with metal clusters (in MOFs) or other organic linkers (in COFs). For instance, a structural isomer, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, has been used as a building block in the synthesis of robust, porous COF monoliths. rsc.org

A plausible synthetic route to functionalize this compound for this purpose would involve the oxidation of its two methyl groups to form 2,3-dimethoxy-1,4-benzenedicarboxylic acid . This dicarboxylate derivative would then be a suitable ditopic linker for constructing frameworks. The presence of the methoxy (B1213986) groups would not only influence the electronic properties of the final framework but could also serve as internal functional sites within the pores, potentially enhancing selectivity for specific guest molecules. The design of MOFs and COFs through such "linker engineering" is a powerful strategy to tune pore size, shape, and surface chemistry for targeted applications like gas storage, separation, and catalysis. rsc.orgresearchgate.net

Precursor for Advanced Chemical Reagents

Beyond its role as a structural component, this compound can be converted into more reactive species that serve as advanced chemical reagents in organic synthesis. These reagents facilitate complex chemical transformations that would be difficult to achieve otherwise.

Detailed Research Findings:

As previously mentioned, the radical bromination of this compound with NBS produces 2,3-bis(bromomethyl)-1,4-dimethoxybenzene . researchgate.net This compound is an excellent example of an advanced reagent. The two bromomethyl groups are highly reactive sites, susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups, making it a powerful tool for cross-linking or for building complex molecular architectures.

Furthermore, organohalides are common precursors for the synthesis of organometallic reagents , such as Grignard or organolithium reagents. libretexts.orglibretexts.org The brominated derivatives of this compound could be treated with metals like magnesium or lithium to generate the corresponding organometallic species. youtube.comyoutube.com For example, reacting 2,3-bis(bromomethyl)-1,4-dimethoxybenzene with magnesium in an ether solvent would likely produce a di-Grignard reagent. These reagents are potent nucleophiles and strong bases, widely used in organic synthesis for forming new carbon-carbon bonds through reactions with carbonyls, epoxides, and other electrophiles. youtube.com This conversion transforms a relatively inert aromatic compound into a highly reactive synthetic tool.

A related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, has been shown to serve as a stable precursor to the reactive diene 2,3-dimethylene-1,4-dioxane, which readily participates in [4+2] cycloaddition reactions to form functionalized cyclohexene (B86901) derivatives. nih.gov This highlights a broader strategy where stable, substituted dimethoxybenzene derivatives act as precursors to transient, highly reactive intermediates for specialized synthetic applications.

Concluding Remarks and Future Research Directions

Summary of Key Findings and Contributions

1,4-Dimethoxy-2,3-dimethylbenzene is a synthetically accessible aromatic compound with a well-defined structure and predictable reactivity. Its utility as a building block in organic synthesis and as a ligand in coordination chemistry has been established.

Unexplored Reactivity and Synthetic Opportunities

Further exploration of the reactivity of this compound could unveil novel synthetic transformations. Investigating its behavior in reactions such as directed ortho-metalation or cross-coupling reactions could lead to the development of new synthetic methodologies.

Advanced Computational Modeling and Design of Novel Dimethoxybenzene Systems

Computational studies can provide deeper insights into the electronic structure and reactivity of this compound and its derivatives. This knowledge can guide the design of new dimethoxybenzene-based systems with tailored properties for specific applications.

Emerging Applications in Chemical Science and Technology

The unique electronic properties of this compound suggest its potential for use in the development of new electronic materials, sensors, or redox-active systems. Further research in these areas could lead to innovative technological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。